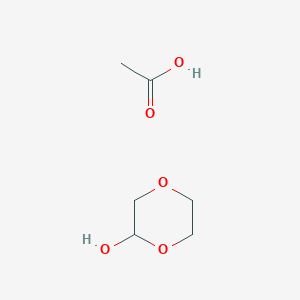
Acetic acid;1,4-dioxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,4-dioxan-2-ol is a compound that combines the properties of acetic acid and 1,4-dioxan-2-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. 1,4-Dioxan-2-ol, on the other hand, is a derivative of 1,4-dioxane, a heterocyclic organic compound with the formula C₄H₈O₂. This compound is known for its solvent properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dioxan-2-ol can be achieved through the reaction of 1,4-dioxane with acetic acid under specific conditions. One common method involves the use of Lewis acid catalysts such as benzoyl chloride or acetyl chloride to produce the 2-chloroethyl esters of benzoic acid and acetic acid . Another method involves the reaction of 1,4-dioxane with ethylene glycol and 1,2-dibromoethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Electrochemical oxidation processes have also been explored for the degradation and synthesis of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,4-dioxan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into simpler alcohols and ethers.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens and other reactive groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lewis acids: Such as benzoyl chloride and acetyl chloride.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound include:
1,4-Dioxane-2-one: Formed through oxidation.
Various esters: Formed through esterification reactions with carboxylic acids.
Applications De Recherche Scientifique
Acetic acid;1,4-dioxan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;1,4-dioxan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting the formation of peroxyl radicals and breaking oxidation chains . It also forms complexes with various metal ions and participates in catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A similar compound with solvent properties and used in various industrial applications.
Diethylene glycol: Another ether compound with similar solvent properties.
Ethylene glycol: A simpler glycol compound used in antifreeze and as a precursor for polymer production.
Uniqueness
Acetic acid;1,4-dioxan-2-ol is unique due to its combined properties of acetic acid and 1,4-dioxane. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
1743-23-3 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
acetic acid;1,4-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3.C2H4O2/c5-4-3-6-1-2-7-4;1-2(3)4/h4-5H,1-3H2;1H3,(H,3,4) |
Clé InChI |
SJJUBDAZCFWRRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COC(CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


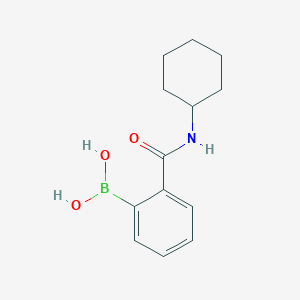
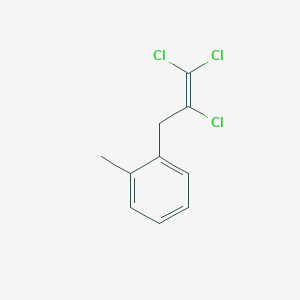
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
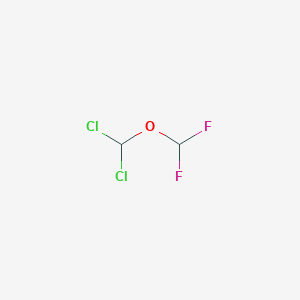

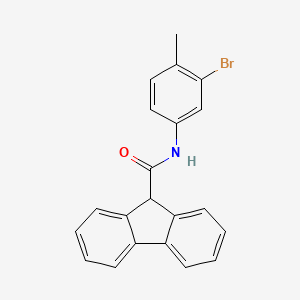
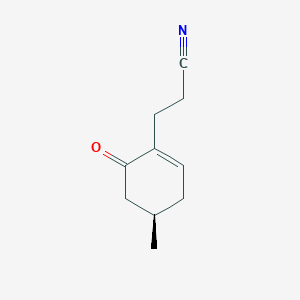


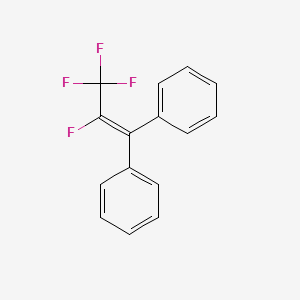
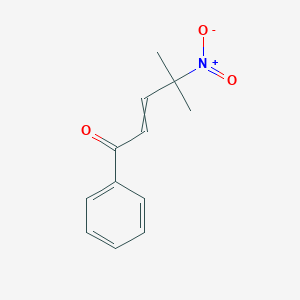
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
